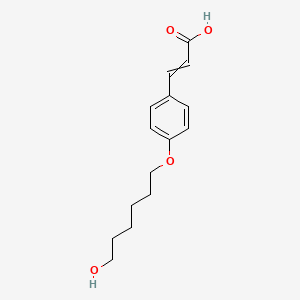

4-(6-Hydroxyhexyloxy)cinnamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-[4-(6-hydroxyhexoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C15H20O4/c16-11-3-1-2-4-12-19-14-8-5-13(6-9-14)7-10-15(17)18/h5-10,16H,1-4,11-12H2,(H,17,18) |

InChI Key |

OOUIOHASXNAAAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 4 6 Hydroxyhexyloxy Cinnamic Acid and Analogs

Established Synthetic Routes to 4-(6-Hydroxyhexyloxy)cinnamic Acid

The most direct routes to 4-(6-hydroxyhexyloxy)cinnamic acid and its analogs typically start from a p-hydroxycinnamic acid derivative, upon which the C6 ether linkage is formed.

A primary strategy for synthesizing the title compound involves a two-step process starting with an ester of 4-hydroxycinnamic acid, such as ethyl or methyl p-coumarate. This approach protects the carboxylic acid moiety while the phenolic hydroxyl group is available for etherification.

The key step is a Williamson ether synthesis. The p-hydroxycinnamate ester is treated with a suitable 6-carbon linker, typically 6-bromo-1-hexanol (B126649) or 6-chloro-1-hexanol (B31631), in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the halogen-bearing carbon of the hexanol derivative to form the ether bond.

Following the successful etherification, the ester group is hydrolyzed to the free carboxylic acid. This is typically achieved under basic conditions, for instance, by refluxing with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification with a mineral acid like hydrochloric acid (HCl) to precipitate the final product, 4-(6-hydroxyhexyloxy)cinnamic acid.

Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental reaction in organic chemistry often applied to cinnamic acid and its derivatives. researchgate.netsapub.orgnih.gov While this method is primarily used to form esters from the carboxylic acid group, the principles of etherification of the phenolic hydroxyl are central to building the target molecule's side chain.

An alternative synthetic pathway involves the activation of the carboxylic acid group via conversion to a cinnamoyl chloride. This highly reactive intermediate can then readily undergo esterification or amidation. analis.com.mynih.gov

The synthesis begins with a suitably protected cinnamic acid derivative, for instance, 4-hydroxycinnamic acid where the phenolic hydroxyl group is protected (e.g., as a benzyl (B1604629) or silyl (B83357) ether). This protected acid is then reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to yield the corresponding protected 4-hydroxycinnamoyl chloride. nii.ac.jpoc-praktikum.de The reaction with thionyl chloride is often heated to ensure completion and remove the gaseous byproducts (SO₂ and HCl). oc-praktikum.de

The resulting acid chloride can be reacted with 1,6-hexanediol. To achieve mono-functionalization, the diol can be used in excess or one of its hydroxyl groups can be selectively protected prior to the reaction. The esterification is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the HCl produced. The final step involves the removal of the protecting group from the phenolic hydroxyl to yield the desired 4-(6-hydroxyhexyloxy)cinnamic acid. This multi-step process, involving protection, chlorination, esterification, and deprotection, offers versatility for creating a wide range of analogs. nih.gov

General Approaches for Cinnamic Acid Moiety Construction

The cinnamic acid core itself can be constructed through several classic and modern organic reactions. These methods typically start with a substituted benzaldehyde (B42025) and build the α,β-unsaturated acid side chain. For the synthesis of the precursor 4-hydroxycinnamic acid, 4-hydroxybenzaldehyde (B117250) is the common starting material.

The Knoevenagel condensation is a cornerstone for carbon-carbon double bond formation and is widely used for synthesizing cinnamic acids. tandfonline.comrsc.org The reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. researchgate.netsemanticscholar.org

In the context of synthesizing 4-hydroxycinnamic acid, 4-hydroxybenzaldehyde is reacted with malonic acid. chemicalbook.comresearchgate.net The classic procedure, often referred to as the Doebner modification, employs pyridine as the solvent and a catalytic amount of piperidine (B6355638) as the base. semanticscholar.orgchemicalbook.com The mixture is heated, leading to a condensation product that spontaneously decarboxylates to form the α,β-unsaturated cinnamic acid. semanticscholar.org

Concerns over the toxicity and environmental impact of pyridine have led to the development of "green" Knoevenagel condensation protocols. tandfonline.combepls.com These methods utilize more environmentally benign catalysts and solvents, such as ammonium (B1175870) bicarbonate tandfonline.com or even water, sometimes in combination with phase-transfer catalysts or microwave irradiation. semanticscholar.org These modern variations often offer simpler work-up procedures and high yields. researchgate.net

| Aldehyde | Active Methylene Compound | Catalyst/Solvent System | Key Features | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Malonic Acid | Pyridine/Piperidine | Classic Doebner modification; high yield. | chemicalbook.com |

| Benzaldehydes | Malonic Acid | Ammonium Bicarbonate (NH₄HCO₃) | Solvent-free; environmentally friendly alternative to pyridine. | tandfonline.com |

| Aromatic Aldehydes | Malonic Acid | DABCO | Mild conditions, short reaction times, excellent yields. | researchgate.net |

| Aromatic Aldehydes | Malonic Acid | Tetrabutylammoniumbromide (TBAB)/K₂CO₃ in Water | Microwave-assisted, green chemistry approach. | semanticscholar.org |

| Aromatic Aldehydes | Malonic Acid | Triethylamine (TEA)/Toluene | Pyridine-free system, allows for catalyst and solvent recycling. | rsc.org |

The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for the synthesis of cinnamic acids. wikipedia.orgiitk.ac.in This reaction produces an α,β-unsaturated aromatic acid through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid. wikipedia.orgbyjus.com

The archetypal example is the synthesis of cinnamic acid from benzaldehyde and acetic anhydride, using sodium acetate (B1210297) as the base catalyst. wikipedia.orguns.ac.idstuba.sk The base generates a carbanion from the anhydride, which then attacks the aldehyde carbonyl group. byjus.com Subsequent dehydration and hydrolysis of the mixed anhydride intermediate yield the final cinnamic acid product. byjus.com While historically significant, the Perkin reaction often requires high temperatures and long reaction times. uns.ac.id Nevertheless, it remains a fundamental method for constructing the cinnamic acid skeleton. iitk.ac.inbyjus.com

| Aromatic Aldehyde | Acid Anhydride | Base Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Cinnamic Acid | wikipedia.orguns.ac.idstuba.sk |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Coumarin | wikipedia.org |

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. matthey.combas.bg This modern method is widely employed in the synthesis of substituted alkenes, including cinnamic acid derivatives. asianpubs.orgajol.info The reaction typically involves the coupling of an aryl halide (or triflate) with an alkene, such as acrylic acid or an acrylate (B77674) ester, in the presence of a palladium catalyst and a base. bas.bg

To synthesize 4-hydroxycinnamic acid, a suitable 4-substituted benzene (B151609), such as 4-iodophenol (B32979) or 4-bromophenol, can be coupled with acrylic acid. nih.gov A variety of palladium catalyst systems have been developed to improve efficiency and stability, including palladacycles and palladium N-heterocyclic carbene (Pd-NHC) complexes, which are noted for their stability and high activity. asianpubs.orgajol.inforesearchgate.net Innovations in Heck chemistry include the use of aqueous-biphasic systems, which allow for easy separation and recycling of the catalyst, aligning with the principles of green chemistry. asianpubs.orgresearchgate.net This method offers high functional group tolerance and often proceeds under mild conditions. bas.bg

| Aryl Halide | Alkene | Catalyst System | Base/Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Aryl Halides | Sodium Acrylate | Palladacycle | Organic/Inorganic Bases in Aqueous-Organic Biphasic System | Facilitates easy catalyst recycling. | asianpubs.orgresearchgate.net |

| Aryl Bromides | Acrylic Acids/Acrylates | Palladium N-Heterocyclic Carbene (Pd-NHC) | Various bases, 3-methylpyridine | Catalyst shows excellent air and moisture stability. | ajol.info |

| Aryl Halides | Acrylates/Acrylic Acids | Pd-NHC-Pyridine Complex | Potassium Hydroxide (KOH) in Water | Green synthesis in water, excellent yields (84-97%). | bas.bg |

| 4-Iodophenol | Acrylic Acid | Not specified | Potassium Hydroxide (KOH) in Aqueous Solution | Direct synthesis of p-coumaric acid in 95% yield. | nih.gov |

Enzymatic and Biocatalytic Synthesis Methods

Enzymatic and biocatalytic methods offer a highly specific and environmentally benign alternative to traditional chemical synthesis for producing cinnamic acid derivatives. These processes operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts.

Lipases are among the most utilized enzymes for modifying cinnamic acids. For instance, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, has been successfully used to catalyze the synthesis of various cinnamic acid esters, such as ethyl ferulate and octyl methoxycinnamate. jocpr.comnih.gov In the synthesis of octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol, a 90% conversion can be achieved within 24 hours at 80°C. nih.gov Similarly, the synthesis of ethyl ferulate from ferulic acid and ethanol (B145695) reached an 87% conversion in two days at 75°C. nih.gov These examples demonstrate the potential for lipase-catalyzed esterification or transesterification to form the ester precursor of 4-(6-hydroxyhexyloxy)cinnamic acid. Another approach involves the regioselective esterification of acids like quinic and shikimic acids with cinnamoyl derivatives using Candida antarctica lipase A, highlighting the precision of enzymatic catalysis. nih.gov

Beyond lipases, other enzymes play a crucial role in the biosynthesis of the core cinnamic acid structure. Phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL) are key enzymes in the natural production of cinnamic acid and p-hydroxycinnamic acid, respectively, in engineered microbes like E. coli and Saccharomyces cerevisiae. frontiersin.org Furthermore, plant ligases such as 4-coumarate:CoA ligase (4CL) can activate cinnamic acids by converting them into their corresponding coenzyme A (CoA) thioesters, which are versatile intermediates for further enzymatic transformations. researchgate.net For the synthesis of L-6-hydroxynorleucine, a related hydroxy-functionalized acid, glutamate (B1630785) dehydrogenase was used for the reductive amination of a keto-acid precursor, achieving yields as high as 97%. nih.govcapes.gov.br

| Enzyme/Biocatalyst | Reaction Type | Substrates | Products | Key Findings | Reference |

|---|---|---|---|---|---|

| Novozym 435 (Immobilized Lipase) | Esterification | p-Methoxycinnamic acid, 2-Ethyl hexanol | Octyl methoxycinnamate (OMC) | Achieved 90% conversion in 24 hours at 80°C. Enzyme is reusable. | jocpr.comnih.gov |

| Candida antarctica Lipase A | Regioselective Esterification | Quinic/Shikimic acids, Cinnamic anhydrides | 4-O-cinnamoyl quinic/shikimic acid derivatives | Demonstrates high regioselectivity in ester formation. | nih.gov |

| Phenylalanine Ammonia-Lyase (PAL) | Deamination | L-phenylalanine | Cinnamic acid | Used in engineered microbes for biotechnological production of cinnamic acid. | frontiersin.org |

| 4-Coumarate:CoA Ligase (4CL) | Ligation (Activation) | Cinnamic acids, Coenzyme A, ATP | Cinnamoyl-CoA thioesters | Creates activated intermediates for biosynthetic cascades. | researchgate.net |

| Glutamate Dehydrogenase | Reductive Amination | 2-keto-6-hydroxyhexanoic acid | L-6-hydroxynorleucine | High yield (89-97%) and excellent optical purity (>99%). | nih.govcapes.gov.br |

Advanced and Green Chemistry Syntheses (e.g., Microwave, Ultrasound, Continuous Flow, Mechanochemistry)

To enhance reaction rates, improve yields, and align with the principles of green chemistry, several advanced synthetic technologies have been applied to the synthesis of cinnamic acids and their derivatives.

Microwave-Assisted Synthesis (MAS) Microwave irradiation is a powerful tool for accelerating organic reactions. rsc.org For cinnamic acid synthesis, it has been effectively used in Knoevenagel condensations. For example, p-coumaric acid has been synthesized from 4-hydroxybenzaldehyde and malonic acid with a 72% yield using microwave heating in water. nih.gov This method significantly reduces reaction times compared to conventional heating. acs.orgnih.gov Microwave assistance is also employed for creating derivatives, demonstrating its utility as a fast, reliable, and robust method for single-step modifications of the cinnamic acid structure. nih.gov

Ultrasound-Assisted Synthesis Sonication, or the use of ultrasound, enhances chemical reactivity through acoustic cavitation. This technique has been shown to improve the efficiency of enzymatic reactions. In the lipase-catalyzed synthesis of octyl cinnamate (B1238496), combining ultrasound with a vacuum system increased the molar conversion and shortened the reaction time compared to conventional methods. nih.gov An optimized process using response surface methodology identified ideal conditions as a reaction temperature of 74.6°C, a time of 11.1 hours, and an ultrasound power of 150 W, resulting in a 93.8% molar conversion. nih.gov

Continuous Flow Chemistry Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and scalability compared to batch processes. azolifesciences.comnih.gov This technology has been applied to the amidation of cinnamic acids using reagents like EDC·HCl, where the production capacity could be scaled up to 100 g with 90% yields. nih.govbeilstein-journals.org The use of microreactors allows for precise control and can facilitate reactions that are difficult to manage in batch, such as those involving unstable intermediates. nih.gov Flow chemistry is particularly advantageous for large-scale manufacturing of organic compounds at a lower cost. azolifesciences.com

Mechanochemistry Mechanochemical synthesis, typically involving solvent-free grinding or milling, is an inherently green technique that reduces waste. This method has been used for the amidation of cinnamic acid by reacting it with 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) under solvent-free conditions to first generate an acid fluoride (B91410), which is then converted to the corresponding amide in good yield. beilstein-journals.org

| Method | Principle | Application to Cinnamic Acid Derivatives | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Accelerates reactions using microwave energy. | Knoevenagel condensation to form p-coumaric acid; derivatization. | Rapid heating, shorter reaction times, often higher yields. | nih.govacs.orgnih.gov |

| Ultrasound-Assisted Synthesis | Enhances reactions via acoustic cavitation. | Intensified enzymatic synthesis of octyl cinnamate. | Increased reaction rates and conversion, especially in heterogeneous systems. | nih.govnih.gov |

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor. | Scaled-up amidation of cinnamic acids; synthesis of drug intermediates. | Superior process control, enhanced safety, easy scalability, high throughput. | nih.govnih.govbeilstein-journals.org |

| Mechanochemistry | Reactions induced by mechanical force (e.g., ball-milling). | Solvent-free amidation of cinnamic acid via an acid fluoride intermediate. | Reduced or no solvent use, high efficiency, access to different reaction pathways. | beilstein-journals.org |

Strategic Design of Precursors and Reagents for Functionalized Cinnamates

The synthesis of a specifically functionalized molecule like 4-(6-hydroxyhexyloxy)cinnamic acid requires careful planning regarding the choice of starting materials and reagents for each step. A logical and efficient synthetic pathway is crucial for maximizing yield and purity.

A primary strategy for synthesizing 4-(6-hydroxyhexyloxy)cinnamic acid involves a multi-step process starting from a readily available precursor, p-hydroxycinnamic acid (also known as p-coumaric acid). sigmaaldrich.comthermofisher.com This approach can be broken down into three key transformations: protection of the carboxylic acid, etherification of the phenolic hydroxyl group, and final deprotection.

Protection: The carboxylic acid group of p-hydroxycinnamic acid is typically protected first to prevent it from reacting in the subsequent etherification step. This is commonly achieved through esterification, for example, by reacting p-hydroxycinnamic acid with methanol (B129727) or ethanol under acidic conditions (Fischer esterification) to form methyl or ethyl p-hydroxycinnamate. tjpr.org

Etherification: The crucial C-O ether linkage is formed via a Williamson ether synthesis. The protected p-hydroxycinnamate is reacted with a suitable six-carbon linker, such as 6-chlorohexan-1-ol or 6-bromohexan-1-ol, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the phenolic hydroxyl group, creating a phenoxide ion that acts as a nucleophile, attacking the halogenated end of the hexanol derivative to form the ether.

Deprotection: The final step is the hydrolysis of the ester group to regenerate the free carboxylic acid. This is typically accomplished by saponification, where the ester is treated with an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification with an acid like hydrochloric acid (HCl) to precipitate the final product, 4-(6-hydroxyhexyloxy)cinnamic acid. youtube.com

An alternative starting point is 4-hydroxybenzaldehyde, which can be converted to p-hydroxycinnamic acid via reactions like the Knoevenagel or Doebner condensation with malonic acid. nih.govresearchgate.net For derivatization of the carboxylic acid itself (e.g., to form amides), various coupling reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino(morpholino)carbenium hexafluorophosphate (B91526) (COMU) or triazine-based reagents can be employed for efficient activation. nih.govbeilstein-journals.org

| Synthetic Step | Precursor(s) | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| Protection (Esterification) | p-Hydroxycinnamic acid | Methanol/Ethanol, H₂SO₄ (catalyst) | Protects the carboxylic acid group from side reactions. | tjpr.org |

| Etherification (Williamson Synthesis) | Methyl p-hydroxycinnamate, 6-Chlorohexan-1-ol | K₂CO₃ or NaH (Base), Acetone or DMF (Solvent) | Forms the C-O ether bond to attach the hydroxyhexyl chain. | N/A |

| Deprotection (Hydrolysis) | Methyl 4-(6-hydroxyhexyloxy)cinnamate | 1. NaOH or KOH (aq) 2. HCl (aq) | Liberates the free carboxylic acid to yield the final product. | youtube.com |

| Alternative Backbone Synthesis | 4-Hydroxybenzaldehyde, Malonic acid | Pyridine, Piperidine (Catalysts) | Forms the p-hydroxycinnamic acid core via Knoevenagel condensation. | nih.govresearchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Impact of Structural Modifications on Biological Activity

Influence of Substitutions on the Phenyl Ring

The nature and position of substituents on the phenyl ring of cinnamic acid derivatives play a critical role in determining their biological effects. nih.gov Research has shown that the presence of electron-withdrawing groups, such as a nitro group or a carboxylic acid, particularly at the para position, can significantly enhance certain biological activities, such as anti-tuberculosis and antifungal activity. nih.gov Conversely, the introduction of electron-donating groups on the phenyl ring has been observed to result in decreased or insignificant activity in some cases. nih.gov

For instance, in a study on anti-tubercular activity, a cinnamic acid derivative with a carboxylic acid at the para position exhibited potent activity, while derivatives with electron-donating substituents at the same position were found to be inactive. nih.gov This highlights the electronic influence of the substituent on the molecule's ability to interact with its target.

Role of the Alkene Double Bond Configuration

The geometry of the alkene double bond in cinnamic acid derivatives, existing as either cis or trans isomers, is a crucial determinant of their biological activity. nih.gov The trans configuration is the most common and often the more stable form. nih.gov However, the cis isomer has been shown to be critical for the phytotoxicity of certain analogs, demonstrating that the spatial arrangement of the molecule is key to its interaction with biological systems. elsevierpure.com

The rigidity of the double bond restricts free rotation, meaning the relative positions of the substituents on either side of the bond are fixed. libretexts.org This fixed geometry can significantly impact how the molecule fits into the binding site of a target protein or enzyme. Photoisomerization, the conversion from one isomer to another upon exposure to light, can also affect the biological activity of these compounds. nih.gov

Effects of Carboxylic Acid Group Derivatization (e.g., Esters, Amides)

Studies have shown that converting the carboxylic acid to an ester can enhance acaricidal activity, with the type and length of the alkoxy chain in the ester moiety significantly influencing the potency. nih.gov Similarly, the formation of amides has been shown to improve antibacterial and antioxidant activities compared to the parent carboxylic acids. isca.me For example, reacting cinnamoyl chloride with 1,2,3,4-tetrahydroisoquinoline (B50084) to form an amide resulted in a compound with greater antioxidant activity than the original cinnamic acid. umpr.ac.id

The following table summarizes the impact of various carboxylic acid derivatizations on the biological activity of cinnamic acid analogs:

| Derivative | Modification | Impact on Biological Activity | Reference |

| Esters | Replacement of the carboxylic acid hydroxyl group with an alkoxy group. | Enhanced acaricidal activity. Lipophilicity and steric hindrance of the ester group are significant factors. | nih.gov |

| Amides | Replacement of the carboxylic acid hydroxyl group with an amine group. | Improved antibacterial and antioxidant properties. | umpr.ac.idisca.me |

| Thiol Esters | Replacement of the ester oxygen with a sulfur atom. | Generally less active than the corresponding esters in terms of acaricidal activity. | nih.gov |

Significance of the Hexyloxy and Hydroxyl Moieties in 4-(6-Hydroxyhexyloxy)cinnamic Acid Analogs

In the specific case of 4-(6-hydroxyhexyloxy)cinnamic acid, the alkyloxy chain and the terminal hydroxyl group are key structural features that contribute to its biological profile. The length and flexibility of the hexyloxy chain can influence how the molecule positions itself within a binding pocket, potentially leading to enhanced interactions with the target.

The terminal hydroxyl group provides a site for hydrogen bonding, which is a critical interaction in many biological systems. nih.gov This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific and directional interactions that can stabilize the binding of the molecule to its target. The presence and position of hydroxyl groups on the phenolic ring of cinnamic acid derivatives have been shown to be important for their biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Cinnamic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jksus.org For cinnamic acid derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their bioactivity. alquds.eduresearchgate.net

These studies typically involve calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, steric features, and hydrophobicity. jksus.org By correlating these descriptors with the observed biological activity, QSAR models can be developed to predict the activity of new, untested compounds. alquds.edu

For example, a QSAR study on a series of cinnamic acid analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors revealed that the electronic properties of the compounds were the primary determinants of their activity. alquds.eduresearchgate.net Another QSAR investigation on 4-alkoxy-cinnamic acid derivatives as anti-mycobacterium tuberculosis agents identified a model that could predict the activity of new compounds with a high degree of accuracy. jksus.org

Rational Design Strategies for Optimizing Bioactive Cinnamic Acid Structures

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new cinnamic acid derivatives with optimized biological activity. nih.gov By understanding which structural features are crucial for a desired effect, chemists can strategically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

Key strategies for optimizing bioactive cinnamic acid structures include:

Scaffold Hopping: Replacing the core cinnamic acid structure with a different chemical scaffold that maintains the essential pharmacophoric features.

Bioisosteric Replacement: Substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving activity or reducing side effects. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site and form optimal interactions.

The functional groups of cinnamic acid—the carboxyl group, the alkenyl group, and the aromatic ring—are all targets for modification in the rational design process. nih.gov By systematically altering these groups and evaluating the resulting changes in biological activity, researchers can iteratively refine the structure to achieve the desired therapeutic profile.

The following table outlines some rational design strategies and their potential outcomes for cinnamic acid derivatives:

| Design Strategy | Structural Modification | Potential Outcome | Reference |

| Phenyl Ring Substitution | Introduction of electron-withdrawing or electron-donating groups at specific positions. | Enhanced biological activity (e.g., anti-TB, antifungal). | nih.gov |

| Carboxylic Acid Derivatization | Conversion to esters, amides, or other functional groups. | Improved pharmacokinetic properties and enhanced bioactivity. | nih.govumpr.ac.idnih.gov |

| Alkene Bond Modification | Altering the cis/trans configuration or creating saturated analogs. | Modulation of biological activity through changes in molecular shape and flexibility. | nih.govnih.gov |

Investigations of Biological Activities and Underlying Molecular Mechanisms in Vitro

Antimicrobial Activity Research

There is no specific research detailing the antimicrobial activity of 4-(6-Hydroxyhexyloxy)cinnamic acid. Studies on related cinnamic acid compounds suggest that the core structure is a promising scaffold for developing antimicrobial agents. nih.govgoogle.com

Antibacterial Efficacy and Spectrum of Action (e.g., Gram-Positive, Gram-Negative, Mycobacteria)

No studies were identified that evaluated the antibacterial efficacy or spectrum of action of 4-(6-Hydroxyhexyloxy)cinnamic acid against Gram-positive, Gram-negative, or mycobacterial strains. Research on other synthetic cinnamic acid derivatives has shown activity against various bacteria, including multidrug-resistant strains like Staphylococcus aureus (MRSA). nih.govresearchgate.net The antibacterial activity of cinnamic acid derivatives is often influenced by the nature and position of substituents on the phenyl ring. researchgate.net

Antifungal Properties and Proposed Fungicidal Mechanisms (e.g., Ergosterol Interaction, Cell Wall Disruption)

There is a lack of data on the antifungal properties of 4-(6-Hydroxyhexyloxy)cinnamic acid. The antifungal mechanisms of other cinnamic acid derivatives have been explored, with some studies suggesting that they may inhibit fungal growth by targeting enzymes essential for fungal metabolism, such as benzoate (B1203000) 4-hydroxylase (CYP53). google.com Other proposed mechanisms for related compounds include the disruption of the fungal cell membrane via interaction with ergosterol.

Antibiofilm Formation and Biofilm Eradication Studies

No specific studies on the efficacy of 4-(6-Hydroxyhexyloxy)cinnamic acid in inhibiting biofilm formation or eradicating existing biofilms have been published. Cinnamic acid and its other derivatives have demonstrated the potential to inhibit biofilm production in various multidrug-resistant bacteria. For instance, certain synthetic derivatives have been shown to be effective against biofilm-mediated infections caused by Staphylococcus epidermidis. nih.gov

Antioxidant Potential and Radical Scavenging Mechanisms

Specific in vitro assays to determine the antioxidant potential of 4-(6-Hydroxyhexyloxy)cinnamic acid have not been reported. The antioxidant capacity of the broader class of hydroxycinnamic acids is well-documented and is a key area of research for these compounds.

In Vitro Assays for Oxidative Stress Mitigation and Free Radical Neutralization

There is no available data from in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or other methods to quantify the free radical neutralizing capacity of 4-(6-Hydroxyhexyloxy)cinnamic acid. Such assays are standard for evaluating the antioxidant potential of phenolic compounds, including other hydroxycinnamic acids like ferulic and sinapic acid.

Exploration of Antioxidant Pathways and Molecular Targets

The specific antioxidant pathways and molecular targets for 4-(6-Hydroxyhexyloxy)cinnamic acid remain unexplored. For hydroxycinnamic acids in general, their antioxidant activity is attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The main mechanisms include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), and their prevalence can be influenced by the molecular structure and the solvent medium. The presence and position of hydroxyl groups on the aromatic ring are crucial for the radical scavenging activity.

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of investigation in drug discovery and molecular biology, providing insights into the therapeutic potential and mechanism of action of chemical compounds. The following subsections review the available literature on the inhibitory activity of 4-(6-Hydroxyhexyloxy)cinnamic acid against several specific enzymes.

Alpha-Glucosidase Inhibition Kinetics and Mechanisms

Following a comprehensive review of scientific literature, no specific studies detailing the in vitro inhibitory activity, kinetics, or mechanism of action of 4-(6-Hydroxyhexyloxy)cinnamic acid on alpha-glucosidase were identified. While derivatives of cinnamic acid have been investigated for their effects on this enzyme, data pertaining solely to 4-(6-Hydroxyhexyloxy)cinnamic acid is not available in the reviewed sources.

Tyrosinase Inhibition and Substrate Binding Mechanisms

An extensive search of scientific databases and literature revealed no specific research investigating the inhibitory effects of 4-(6-Hydroxyhexyloxy)cinnamic acid on the enzyme tyrosinase. Consequently, there is no available data on its inhibition constants (IC50), kinetic profile, or substrate binding mechanisms.

Human Neutrophil Elastase Inhibition Characteristics

There are no specific studies available in the reviewed scientific literature that characterize the inhibitory potential of 4-(6-Hydroxyhexyloxy)cinnamic acid against human neutrophil elastase. Therefore, information regarding its inhibition characteristics for this enzyme could not be provided.

Alpha-Amylase Inhibition Profiles

A review of the existing scientific literature did not yield any studies focused on the in vitro inhibition of alpha-amylase by 4-(6-Hydroxyhexyloxy)cinnamic acid. As a result, no inhibition profiles or related data for this specific compound are available.

Matrix Metalloproteinase-9 (MMP-9) Inhibition Studies

No dedicated in vitro studies on the inhibitory activity of 4-(6-Hydroxyhexyloxy)cinnamic acid against Matrix Metalloproteinase-9 (MMP-9) were found in the reviewed scientific literature. Research on the broader class of cinnamic acid derivatives exists, but specific data for the title compound is absent.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX) Inhibition and Selectivity

A thorough literature search found no available data on the in vitro inhibitory activity or selectivity of 4-(6-Hydroxyhexyloxy)cinnamic acid towards Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), or Lipoxygenase (LOX) enzymes.

Investigations of "4-(6-Hydroxyhexyloxy)cinnamic acid" Reveal a Gap in Current Scientific Literature

Despite a thorough investigation into the biological activities and underlying molecular mechanisms of the chemical compound 4-(6-Hydroxyhexyloxy)cinnamic acid, a significant gap in the available scientific literature prevents a detailed analysis as per the requested outline. Extensive searches have yielded no specific in vitro data for this particular compound.

While the broader class of cinnamic acid derivatives has been the subject of numerous studies, highlighting their potential in areas such as cancer research and as antioxidants, specific findings for the 4-(6-Hydroxyhexyloxy) derivative are absent from public databases and scientific publications. This indicates that this specific compound may not have been synthesized or, if it has, its biological properties have not yet been reported or are not widely disseminated.

The intended article was to be structured around the in vitro biological activities of 4-(6-Hydroxyhexyloxy)cinnamic acid, with a focus on its cellular and molecular mechanisms of action. This included its effects on cell viability and proliferation, modulation of apoptosis pathways, maintenance of mitochondrial function, impact on gene expression such as VEGFR2 mRNA, and its ability to modulate amyloidogenic protein fibrillation. Furthermore, potential synergistic effects with other bioactive compounds were to be explored.

General research on alkoxy-cinnamic acid derivatives suggests that the length and nature of the alkoxy chain can influence their biological effects. However, without specific studies on the 6-carbon hydroxyhexyloxy chain, any discussion would be purely speculative and would not meet the required standard of scientific accuracy for this article.

Therefore, due to the lack of specific data for 4-(6-Hydroxyhexyloxy)cinnamic acid, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. Further research would be required to be conducted and published on this specific compound to enable such an analysis.

Computational Chemistry and Advanced Spectroscopic Characterization

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, interacts with a larger molecule, such as a protein receptor. nih.gov These methods are crucial in drug discovery and design, providing insights into the binding affinity and mechanism of action of potential therapeutic agents. nih.govgenominfo.org

Prediction of Ligand-Receptor Binding Affinities

Table 1: Illustrative Binding Affinities of Cinnamic Acid Derivatives with MMP-9

| Compound | Gibbs Free Energy of Binding (kcal/mol) |

| Cynarin (B1669657) | < -10 |

| Chlorogenic acid | < -10 |

| Rosmarinic acid | < -10 |

This table is illustrative and based on findings for related cinnamic acid derivatives, as specific data for 4-(6-Hydroxyhexyloxy)cinnamic acid was not found in the search results. genominfo.org

Elucidation of Molecular Interaction Mechanisms with Biological Targets

Beyond predicting binding affinity, molecular docking can elucidate the specific interactions between a ligand and the amino acid residues within the active site of a biological target. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for the stability of the ligand-receptor complex. nih.gov For example, docking studies of cinnamic acid derivatives with tyrosinase revealed interactions with key residues like Ser282, His263, and Val283. nih.gov In another study, the binding of a cinnamic acid derivative to 4-hydroxyphenylpyruvate dioxygenase (HPPD) was stabilized by bidentate interactions with metal ions and π-π stacking with phenylalanine residues. nih.gov Understanding these detailed molecular interactions is essential for optimizing the structure of a lead compound to enhance its potency and selectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a compound and its complex with a biological target over time. nih.gov These simulations are crucial for assessing the stability of docked poses and understanding the influence of the surrounding environment. genominfo.org

Conformational Dynamics and Stability Analysis of Compound-Target Complexes

MD simulations are used to evaluate the stability of the binding pose of a ligand within a receptor's active site. genominfo.org The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains in a consistent binding mode. genominfo.org For instance, MD simulations of cynarin and chlorogenic acid complexed with MMP-9 showed stable RMSD values below 2 Å over a 10-nanosecond simulation, confirming the stability of their docked poses. genominfo.org Furthermore, the root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions of the protein and how they are affected by ligand binding. nih.gov

Solvent Interaction Studies and Microenvironment Effects

The solvent environment can significantly influence the behavior and properties of a molecule. researchgate.net Solvatochromism studies, which examine the shift in a compound's spectral properties in different solvents, can provide insights into solute-solvent interactions. researchgate.net For related compounds like E-4-methoxycinnamic acid, studies have shown that both specific (e.g., hydrogen bonding) and non-specific (e.g., dipolarity/polarizability) interactions with solvent molecules play a role in its spectral behavior. researchgate.net The effect of pH and water on the spectral properties can also be investigated, revealing processes like protonation, deprotonation, and aggregation. researchgate.net Such studies on 4-(6-Hydroxyhexyloxy)cinnamic acid would be valuable for understanding its behavior in biological microenvironments.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to investigate the electronic structure, spectroscopic properties, and reactivity of molecules with high accuracy. nih.govniscpr.res.inrsisinternational.org

DFT methods, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and calculate various molecular properties. nih.govniscpr.res.injmcs.org.mx These calculations can predict vibrational frequencies (FT-IR and Raman spectra), which can be compared with experimental data to confirm the molecular structure. niscpr.res.inscielo.org.mx

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability. researchgate.net For trans-4-(Trifluoromethyl)cinnamic acid, DFT calculations have been used to determine its geometrical parameters and analyze its frontier molecular orbitals. niscpr.res.in

Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as hyperconjugative interactions and charge delocalization, which contribute to molecular stability. niscpr.res.in TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules, providing information about electronic transitions. researchgate.netniscpr.res.in For example, in a study of a sulfonamide-Schiff base derivative, both π—π* and n—π* transitions were observed in both experimental and computational UV-Vis spectra. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations of Cinnamic Acid Derivatives

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| NBO Analysis | Natural Bond Orbital analysis | Investigates charge delocalization and intramolecular interactions |

| TD-DFT | Time-Dependent Density Functional Theory | Calculation of electronic absorption spectra |

This table provides a general overview of parameters obtained from quantum chemical calculations on cinnamic acid and its derivatives. researchgate.netniscpr.res.inresearchgate.net

Electronic Structure and Reactivity Descriptors

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and chemical reactivity of molecules like 4-(6-hydroxyhexyloxy)cinnamic acid. While specific DFT studies on this exact molecule are not widely published, extensive research on related compounds like p-coumaric acid (4-hydroxycinnamic acid) and other alkoxy-substituted cinnamic acids provides a strong foundation for understanding its behavior. nih.gov

The electronic structure is dominated by the π-conjugated system of the cinnamic acid core. The ether linkage at the para position (-O-(CH₂)₆-OH) acts as an electron-donating group, influencing the electron density distribution across the aromatic ring and the acrylic acid side chain. This donation affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Typically, electron-donating groups raise the HOMO energy level, which can increase the molecule's reactivity towards electrophiles and enhance its antioxidant potential. nih.gov

Key reactivity descriptors can be calculated to predict the molecule's chemical behavior:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A smaller gap suggests higher reactivity and easier electronic transitions. The alkoxy substituent is expected to slightly decrease the HOMO-LUMO gap compared to unsubstituted cinnamic acid.

Ionization Potential (IP) and Electron Affinity (EA): IP (related to the HOMO energy) and EA (related to the LUMO energy) quantify the energy required to remove or add an electron, respectively. These values are crucial for predicting behavior in redox reactions.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap. A smaller gap implies lower hardness (greater softness), indicating higher reactivity.

Electrophilicity Index (ω): This global reactivity index quantifies the energy stabilization when the molecule acquires additional electronic charge. It is useful for predicting its behavior in reactions involving charge transfer.

The presence of the terminal hydroxyl group on the hexyloxy chain adds another site for chemical interactions, although its direct electronic influence on the π-system is minimal due to the insulating effect of the long alkyl chain.

Table 1: Predicted Impact of Substituents on Reactivity Descriptors of the Cinnamic Acid Core

| Descriptor | Definition | Predicted Influence of 4-(6-Hydroxyhexyloxy) Group |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Increase (less negative) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Minor change |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Decrease |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Decrease |

| Chemical Reactivity | Tendency to react | Increase |

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectra (IR, NMR, UV/Vis), which can then be compared with experimental data for structural confirmation and detailed interpretation. nih.govnih.gov

Theoretical IR and Raman Spectra: Calculations can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions. For 4-(6-hydroxyhexyloxy)cinnamic acid, this would involve identifying the characteristic frequencies for the C=O and C=C bonds of the cinnamic core, the aromatic C-H and C=C vibrations, the C-O-C ether linkage stretches, the aliphatic C-H stretches of the hexyl chain, and the O-H stretches of both the carboxylic acid and the terminal alcohol. nih.gov Comparing theoretical and experimental spectra helps in assigning complex vibrational modes.

Theoretical NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations would predict distinct signals for the aromatic protons, the vinylic protons (α and β to the carbonyl group), and the protons of the hexyloxy chain. The predicted shifts are highly sensitive to the electronic environment, providing a detailed map of the molecular structure.

Theoretical UV/Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths. For 4-(6-hydroxyhexyloxy)cinnamic acid, the main absorption band is expected to be a π→π* transition within the conjugated system. nih.gov TD-DFT can predict the λmax of this transition and how it is affected by the electron-donating alkoxy group, which typically causes a bathochromic (red) shift compared to unsubstituted cinnamic acid.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The structure of 4-(6-hydroxyhexyloxy)cinnamic acid is conducive to a variety of intermolecular interactions that govern its solid-state packing, solubility, and potential to form self-assembled structures like liquid crystals.

Hydrogen Bonding: The molecule has two hydrogen bond donor/acceptor sites: the carboxylic acid group and the terminal hydroxyl group. The carboxylic acid can form strong dimeric hydrogen bonds (O-H···O=C), a very common motif in cinnamic acids. researchgate.net The terminal hydroxyl group can form additional hydrogen bonds (O-H···O) with neighboring molecules, creating extended networks. These interactions are crucial in determining the crystal structure and melting point.

π-π Stacking: The electron-rich aromatic rings can interact via π-π stacking. These interactions, though weaker than hydrogen bonds, are significant in the close packing of molecules in the solid state. The specific geometry of the stacking (e.g., parallel-displaced or T-shaped) influences the material's properties.

Van der Waals Interactions: The long, flexible hexyloxy chain contributes significantly to intermolecular forces through van der Waals interactions. These interactions are critical for the organization of the aliphatic chains, and in combination with the interactions of the rigid cinnamic acid core, can lead to the formation of liquid crystalline phases. nih.govresearchgate.net The balance between the rigid aromatic part and the flexible alkyl chain is a key design principle for liquid crystals.

Advanced Spectroscopic Characterization Techniques in Research

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis

FTIR spectroscopy is an essential tool for identifying the functional groups present in 4-(6-hydroxyhexyloxy)cinnamic acid. The spectrum is a superposition of the vibrations of the p-coumaric acid core and the 6-hydroxyhexyloxy chain.

Table 2: Characteristic FTIR Vibrational Frequencies for 4-(6-Hydroxyhexyloxy)cinnamic acid

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Comment |

|---|---|---|---|

| 3400 - 3200 | O-H stretch | Terminal Alcohol | Broad peak, indicative of hydrogen bonding. |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad absorption due to strong hydrogen-bonded dimers. |

| 2950 - 2850 | C-H stretch | Alkyl Chain (-CH₂) | Characteristic aliphatic stretches. |

| 1710 - 1680 | C=O stretch | Carboxylic Acid | Strong absorption, position sensitive to conjugation and H-bonding. researchgate.net |

| 1640 - 1620 | C=C stretch | Alkene | Conjugated with aromatic ring and carbonyl. researchgate.net |

| 1610, 1580, 1510 | C=C stretch | Aromatic Ring | Characteristic ring vibrations. |

| 1250 - 1200 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretch. |

| 1050 - 1000 | C-O stretch | Alkyl Ether & Alcohol | Symmetric C-O-C and primary alcohol C-O stretches. |

| 980 | =C-H bend | Trans Alkene | Out-of-plane bend, characteristic of trans-cinnamic derivatives. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule.

¹H-NMR: The proton NMR spectrum gives detailed information about the chemical environment of each proton.

Aromatic Protons: The protons on the benzene (B151609) ring will appear as two doublets (an AA'BB' system) in the aromatic region (~6.9-7.8 ppm), characteristic of a 1,4-disubstituted ring.

Vinylic Protons: The two protons on the C=C double bond will appear as two doublets between ~6.3 and ~7.7 ppm. The large coupling constant (J ≈ 16 Hz) confirms the trans configuration.

Hexyloxy Chain Protons: The protons of the -(CH₂)₆- chain will show a series of multiplets in the aliphatic region (~1.4-4.0 ppm). The -O-CH₂- group adjacent to the aromatic ring will be the most downfield (~4.0 ppm), while the -CH₂-OH group will be around 3.6 ppm.

Hydroxyl Protons: The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield (>12 ppm), while the alcohol proton (-OH) will be a broad singlet at a lower chemical shift (~4-5 ppm), both exchangeable with D₂O. rsc.org

¹³C-NMR: The carbon NMR spectrum confirms the number and type of carbon atoms.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most downfield signal, typically >167 ppm. rsc.org

Aromatic & Vinylic Carbons: These appear in the range of ~115-160 ppm. The carbon attached to the ether oxygen (C4) will be significantly downfield (~160 ppm), while the vinylic carbons will be in the ~115-145 ppm range.

Hexyloxy Chain Carbons: The six aliphatic carbons will appear in the upfield region (~25-70 ppm). The carbon attached to the ether oxygen (-O-CH₂) will be around 68 ppm, and the carbon bearing the hydroxyl group (-CH₂-OH) will be around 62 ppm.

Table 3: Predicted ¹³C-NMR Chemical Shifts (δ) for 4-(6-Hydroxyhexyloxy)cinnamic acid

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~168 |

| C4 (Aromatic, C-O) | ~161 |

| Cβ (Vinylic) | ~145 |

| C2/C6 (Aromatic) | ~130 |

| C1 (Aromatic) | ~126 |

| Cα (Vinylic) | ~116 |

| C3/C5 (Aromatic) | ~115 |

| Cα' (Hexyloxy, -O-CH₂) | ~68 |

| Cζ' (Hexyloxy, -CH₂-OH) | ~62 |

| Cβ', Cγ', Cδ', Cε' (Hexyloxy) | ~25-32 |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Interactions

UV/Vis spectroscopy probes the electronic transitions within the conjugated π-system of the molecule. The primary chromophore is the 4-alkoxycinnamic acid structure.

π→π Transition:* A strong absorption band is expected, corresponding to the π→π* electronic transition of the conjugated system. For p-coumaric acid in methanol (B129727), this peak is around 310 nm. The presence of the alkoxy group at the C4 position generally causes a bathochromic (red) shift compared to unsubstituted cinnamic acid (λmax ≈ 274 nm). researchgate.netnist.gov The 6-hydroxyhexyloxy group is electronically similar to a methoxy (B1213986) or ethoxy group in its effect on the chromophore, so the λmax for 4-(6-hydroxyhexyloxy)cinnamic acid is expected to be in a similar region, around 310-315 nm in a polar solvent. researchgate.net

Solvatochromism: The position of the absorption maximum can be sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, can provide insights into the change in dipole moment of the molecule upon electronic excitation.

Raman Spectroscopy and Microspectroscopy for Vibrational Analysis

Key vibrational modes for cinnamic acid and its derivatives, such as p-coumaric acid (4-hydroxycinnamic acid) and 4-methoxycinnamic acid, have been extensively studied. nih.govnih.gov These studies, often supported by Density Functional Theory (DFT) calculations, provide a reliable basis for assigning the expected Raman bands for 4-(6-Hydroxyhexyloxy)cinnamic acid. nih.gov The primary vibrational characteristics arise from the cinnamic acid core and the attached alkoxy chain.

The aromatic C-H stretching vibrations are typically observed in the 3000–3150 cm⁻¹ region. nih.gov The acrylic C=C bond stretching is a prominent feature, usually appearing around 1630-1640 cm⁻¹. The carbonyl C=O stretching of the carboxylic acid group is another strong band, expected in the region of 1670-1700 cm⁻¹. researchgate.net The presence of the ether linkage in the hexyloxy chain introduces C-O-C stretching vibrations, which are expected to appear in the 1250-1000 cm⁻¹ range.

The following table outlines the predicted significant Raman bands for 4-(6-Hydroxyhexyloxy)cinnamic acid based on the analysis of related compounds.

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Assignment |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2850 - 2950 | Symmetric and asymmetric stretching of CH₂ groups in the hexyloxy chain |

| Carbonyl C=O Stretch | 1670 - 1700 | Stretching of the carboxylic acid carbonyl group |

| Alkene C=C Stretch | 1630 - 1640 | Stretching of the vinyl C=C double bond |

| Aromatic Ring Stretch | 1580 - 1610 | C=C stretching vibrations within the phenyl ring |

| CH₂ Scissoring | 1450 - 1470 | Bending vibration of the CH₂ groups in the hexyloxy chain |

| C-O-C Asymmetric Stretch | 1240 - 1260 | Asymmetric stretching of the ether linkage |

| C-O-C Symmetric Stretch | 1020 - 1050 | Symmetric stretching of the ether linkage |

Raman microspectroscopy could be employed to study the spatial distribution and homogeneity of this compound in various matrices, for instance, in polymer blends or on surfaces. This technique would be particularly valuable in applications like liquid crystals, where the orientation and phase behavior of the molecules are critical. tandfonline.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, confirming its elemental composition. For 4-(6-Hydroxyhexyloxy)cinnamic acid (C₁₅H₂₀O₄), the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation:

C: 15 x 12.000000 = 180.000000

H: 20 x 1.007825 = 20.156500

O: 4 x 15.994915 = 63.979660

Total Exact Mass = 264.136160 Da

While a specific experimental HRMS spectrum for 4-(6-Hydroxyhexyloxy)cinnamic acid is not published, the fragmentation pattern can be predicted based on the known behavior of cinnamic acid derivatives and long-chain ethers under mass spectrometric conditions. nih.govd-nb.infonih.govlibretexts.org

The fragmentation in electrospray ionization (ESI) would likely proceed through characteristic losses. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the parent ion. Key fragmentation pathways would involve the loss of the carboxylic acid group (CO₂) and cleavage of the hexyloxy chain.

Below is a table of predicted major fragment ions for 4-(6-Hydroxyhexyloxy)cinnamic acid in negative ion mode ESI-MS/MS.

| m/z (Predicted) | Formula of Fragment | Loss from Parent Ion | Plausible Structure of Fragment |

| 263.1288 | C₁₅H₁₉O₄⁻ | H | Deprotonated parent molecule |

| 219.1391 | C₁₅H₁₉O₂⁻ | CO₂ | Loss of carbon dioxide from the carboxyl group |

| 163.0397 | C₉H₇O₃⁻ | C₆H₁₂O | Cleavage of the hexyloxy chain at the ether bond |

| 147.0448 | C₉H₇O₂⁻ | C₆H₁₂O + O | Further loss of an oxygen atom |

| 119.0499 | C₈H₇O⁻ | C₇H₁₂O₄ | Cleavage of the acrylic side chain |

These predicted fragments are based on the common fragmentation patterns observed for similar molecules, where the initial loss of small neutral molecules like CO₂ is followed by cleavages within the aliphatic chain. nih.govlibretexts.org

X-ray Diffraction (XRD) and Crystallographic Investigations

For 4-(6-Hydroxyhexyloxy)cinnamic acid, it is expected that the molecules would also form hydrogen-bonded dimers. The long, flexible hexyloxy chains would likely influence the crystal packing, potentially leading to layered structures or interdigitation of the alkyl chains. The presence of the flexible chain might also give rise to polymorphism, where the compound can crystallize in different forms depending on the conditions. tandfonline.com

A hypothetical unit cell for 4-(6-Hydroxyhexyloxy)cinnamic acid might be expected to have a larger volume compared to simpler derivatives like p-methoxycinnamic acid to accommodate the bulky hexyloxy group. The crystal system could range from monoclinic to triclinic, which are common for such organic molecules.

The table below presents a comparative view of crystallographic data for related cinnamic acid derivatives, which can serve as a reference for what might be expected for 4-(6-Hydroxyhexyloxy)cinnamic acid.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| p-Methoxycinnamic acid | Triclinic | P-1 | a=8.336 Å, b=12.026 Å, c=4.842 Å, α=81.80°, β=99.28°, γ=111.90° | nih.gov |

| Cinnamic acid | Monoclinic | P2₁/c | a=5.67 Å, b=18.00 Å, c=7.78 Å, β=100.4° | researchgate.net |

Further experimental work involving single-crystal XRD would be necessary to definitively determine the crystal structure of 4-(6-Hydroxyhexyloxy)cinnamic acid and to understand how the interplay of hydrogen bonding and van der Waals interactions involving the hexyloxy chains dictates the solid-state architecture.

Material Science Applications and Supramolecular Assembly

Supramolecular Self-Assembly of 4-(6-Hydroxyhexyloxy)cinnamic Acid and its Derivatives

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of modern materials science. The architecture of 4-(6-Hydroxyhexyloxy)cinnamic acid, with its distinct hydrophilic and hydrophobic segments, positions it as a prime candidate for forming intricate supramolecular assemblies.

Bolaamphiphile Self-Assembly Phenomena

Molecules like 4-(6-Hydroxyhexyloxy)cinnamic acid can be classified as bolaamphiphiles, which are characterized by having hydrophilic head groups at both ends of a hydrophobic spacer. In this case, the carboxylic acid and the terminal hydroxyl group act as the two polar heads, separated by the hexyloxy-cinnamate backbone. The self-assembly of bolaamphiphiles is driven by a delicate interplay of non-covalent interactions, including hydrogen bonding, π-π stacking of the aromatic rings, and hydrophobic effects. nih.gov These interactions guide the molecules to organize into various nanostructures in aqueous environments. nih.govnih.gov

The presence of the terminal hydroxyl group is crucial, as it allows for the formation of intermolecular hydrogen bonds, which, in conjunction with the hydrogen bonding of the carboxylic acid groups, can lead to the formation of extensive networks. The flexible hexyloxy chain provides the necessary conformational freedom for the molecules to arrange in energetically favorable packed structures.

Formation of Nanostructures (e.g., Tubes, Vesicles, Lamellae)

Based on the behavior of other bolaamphiphiles, it is anticipated that 4-(6-Hydroxyhexyloxy)cinnamic acid and its derivatives can self-assemble into a variety of nanostructures. Depending on factors such as concentration, temperature, pH, and solvent polarity, the formation of nanotubes, vesicles, and lamellar structures is plausible.

For instance, in aqueous solutions, the hydrophobic parts of the molecule would tend to aggregate to minimize contact with water, while the hydrophilic ends would be exposed to the aqueous phase. This can lead to the formation of bilayer vesicles, where the hydrophobic chains are sequestered in the interior of the bilayer and the hydrophilic groups are on the inner and outer surfaces. Alternatively, under different conditions, these molecules could form cylindrical micelles that can grow into long nanotubes or stack into lamellar sheets. The specific morphology of the self-assembled structures is a direct consequence of the molecular geometry and the balance of intermolecular forces.

Investigation of Molecular Packing Modes (e.g., Parallel Packing, Bilayer Membranes)

The crystal packing of cinnamic acid derivatives is known to be heavily influenced by hydrogen bonding between the carboxylic acid groups, often leading to the formation of centrosymmetric dimers. ias.ac.inresearchgate.net In the case of 4-(6-Hydroxyhexyloxy)cinnamic acid, the additional hydrogen bonding capability of the terminal hydroxyl group could lead to more complex, extended networks, potentially forming sheet-like structures or interdigitated bilayers. The conformation of the molecule, particularly the planarity of the cinnamic acid moiety, also plays a significant role in determining the packing efficiency and the resulting supramolecular architecture. ias.ac.in

Photoreactivity and Photo-Induced Phenomena in Material Systems

The cinnamic acid moiety is a well-known photoresponsive group, capable of undergoing [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light. This photoreactivity can be harnessed to create photo-crosslinkable materials and to induce structural changes in self-assembled systems.

Photocyclodimerization Reactions and Kinetics

When molecules of 4-(6-Hydroxyhexyloxy)cinnamic acid are appropriately aligned, UV irradiation can trigger a [2+2] photocyclodimerization reaction between the double bonds of adjacent cinnamic acid units. This results in the formation of a cyclobutane (B1203170) ring, effectively crosslinking the molecules. The stereochemistry of the resulting cyclobutane dicarboxylic acid derivatives (truxillic or truxinic acids) is dictated by the relative orientation of the reacting molecules in the solid state or within a supramolecular assembly. rsc.orgresearchgate.net

The efficiency and kinetics of the photodimerization are highly dependent on the molecular packing. For the reaction to occur, the double bonds must be parallel and within a certain proximity (typically less than 4.2 Å). bilkent.edu.tr The formation of organized assemblies, such as those expected for a bolaamphiphile, can pre-organize the cinnamic acid moieties, potentially enhancing the rate and selectivity of the photodimerization. The kinetics of such reactions can be monitored by techniques like UV-Vis spectroscopy, following the disappearance of the cinnamic acid absorption band. The progress of the reaction can also be followed in the solid state by techniques such as X-ray diffraction and vibrational spectroscopy. nih.govresearchgate.net

| Photodimerization Product | Stereochemistry |

| α-Truxillic acid | Head-to-tail, syn |

| β-Truxinic acid | Head-to-head, syn |

| δ-Truxinic acid | Head-to-head, anti |

| γ-Truxillic acid | Head-to-tail, anti |

This table presents the common photodimerization products of cinnamic acids, the formation of which depends on the molecular arrangement.

Photoisomerization Processes and Control

In addition to photodimerization, the cinnamic acid moiety can also undergo trans-cis photoisomerization around the carbon-carbon double bond. In dilute solutions, where intermolecular reactions are less likely, this photoisomerization is often the dominant photochemical process. researchgate.net The trans isomer is generally the more thermodynamically stable form, but upon UV irradiation, it can be converted to the cis isomer, leading to a photostationary state.

Solid-State Photoreactivity and its Implications

In the solid state, cinnamic acid and its derivatives are well-known for their photoreactivity, primarily through [2+2] cycloaddition reactions. nih.govrsc.orgnih.gov This reaction is topochemically controlled, meaning the outcome is dictated by the arrangement of molecules within the crystal lattice. For a reaction to occur, the double bonds of adjacent cinnamic acid molecules must be parallel and within a specific distance, generally less than 4.2 Å. rsc.org

Upon exposure to ultraviolet (UV) light, the cinnamate (B1238496) groups of 4-(6-hydroxyhexyloxy)cinnamic acid are expected to dimerize, forming cyclobutane rings, specifically derivatives of truxillic or truxinic acids. This dimerization process transforms the material from a collection of individual molecules into a cross-linked network. The implications of this solid-state photoreactivity are significant for materials science:

Photolithography and Patterning: The ability to selectively induce cross-linking by irradiating specific areas allows for the creation of micro- and nanopatterns. This is crucial for applications in electronics and photonics.

Photo-Curing Resins: The photoreactivity forms the basis for developing photo-curable resins and coatings, where the material transitions from a liquid or soft solid to a hard, durable state upon UV exposure.

Anisotropic Material Generation: When the molecules are pre-aligned, for instance in a liquid crystalline phase, the photo-cross-linking can lock in this alignment, leading to the formation of materials with anisotropic mechanical and optical properties.

The specific photoreactivity of 4-(6-hydroxyhexyloxy)cinnamic acid in the solid state would be highly dependent on its crystal polymorphism, as different packing arrangements would either facilitate or hinder the [2+2] cycloaddition. nih.gov

Development of Liquid Crystal Polymers (LCPs) and Elastomers Incorporating Cinnamic Acid Moieties

The incorporation of cinnamic acid moieties, such as 4-(6-hydroxyhexyloxy)cinnamic acid, into polymer backbones is a key strategy for developing photo-responsive liquid crystal polymers (LCPs) and liquid crystal elastomers (LCEs).

Synthesis and Characterization of Photo-Cross-Linkable LCPs

Photo-cross-linkable LCPs can be synthesized by incorporating 4-(6-hydroxyhexyloxy)cinnamic acid as a monomer or as a pendant group on a polymer backbone. The general synthetic approach involves polyesterification or polycondensation reactions. For instance, the hydroxyl and carboxylic acid groups of the monomer can be reacted with other suitable co-monomers to form a main-chain LCP. Alternatively, the cinnamic acid derivative can be attached as a side chain to a pre-existing polymer.

The resulting polymers are expected to exhibit liquid crystalline phases, such as nematic or smectic phases, due to the rigid nature of the cinnamic acid mesogen. The flexible hexyloxy spacer helps to decouple the motion of the rigid core from the polymer backbone, which is often crucial for the formation of well-defined liquid crystalline mesophases.

Characterization of these LCPs would involve a combination of techniques:

Differential Scanning Calorimetry (DSC): To determine the temperatures of phase transitions (glass transition, melting, and liquid crystalline phase transitions).

Polarized Optical Microscopy (POM): To identify the type of liquid crystalline phase by observing the characteristic textures.

X-ray Diffraction (XRD): To investigate the molecular packing and layer spacing in the different mesophases.

UV-Vis Spectroscopy: To monitor the photo-cross-linking process by observing the decrease in the absorbance of the cinnamoyl group's double bond upon UV irradiation.

Application in Liquid Crystal Alignment Layers

One of the most significant applications of photo-cross-linkable LCPs containing cinnamate moieties is in the fabrication of liquid crystal (LC) alignment layers for displays. researchgate.net Traditional methods for aligning LC molecules involve mechanically rubbing a polymer-coated substrate. Photo-alignment using cinnamate-based LCPs offers a non-contact alternative with several advantages, including the potential for creating complex alignment patterns.

The process typically involves coating a substrate with a thin film of the LCP and then exposing it to linearly polarized UV light. The cinnamate groups that are aligned parallel to the polarization direction of the light are more likely to undergo photo-cross-linking. This anisotropic cross-linking creates a surface with a preferred orientation, which then directs the alignment of the bulk LC molecules in a display cell. The use of polymers derived from 4-(6-hydroxyhexyloxy)cinnamic acid in this application would leverage its photo-cross-linking capability to induce uniform and stable LC alignment.

Design of Smart Materials with Light-Responsive Properties

The photo-responsive nature of 4-(6-hydroxyhexyloxy)cinnamic acid makes it an excellent candidate for the design of smart materials that can change their properties in response to light. When incorporated into a loosely cross-linked polymer network to form a liquid crystal elastomer (LCE), the photo-isomerization and dimerization of the cinnamate groups can induce macroscopic changes in the material's shape and mechanical properties. nih.gov

Bio-Inspired Material Systems and Architectures

The field of bio-inspired materials seeks to mimic the structures and functions of biological systems to create novel materials with enhanced properties. nih.govamericanscientist.org Cinnamic acid and its derivatives are found in nature and are involved in various biological processes, making them attractive building blocks for bio-inspired materials. researchgate.net

The combination of a rigid aromatic core and a flexible spacer in 4-(6-hydroxyhexyloxy)cinnamic acid is reminiscent of the structure of certain molecules in biological membranes and other self-assembling biological systems. This structural motif can be exploited to create materials with hierarchical organization, similar to what is observed in nature.

For instance, polymers and oligomers of 4-(6-hydroxyhexyloxy)cinnamic acid could self-assemble into well-defined nanostructures, such as fibers, ribbons, or vesicles, in solution or on surfaces. The photoreactivity of the cinnamate group could then be used to stabilize these structures, creating robust, bio-inspired architectures. These materials could find applications in areas such as drug delivery, tissue engineering, and the development of advanced composites. The biodegradability of polyesters derived from hydroxycinnamic acids further enhances their appeal for biomedical applications. researchgate.net

Table of Chemical Compounds

| Compound Name |

| 4-(6-Hydroxyhexyloxy)cinnamic acid |

| Truxillic acid |

| Truxinic acid |

Here is a data table summarizing the potential properties and applications of materials derived from 4-(6-Hydroxyhexyloxy)cinnamic acid, based on the discussion:

| Material Type | Key Property | Potential Application | Relevant Section(s) |

| Crystalline Monomer | Solid-State Photoreactivity | Photolithography, Photo-curing | 6.2.3 |

| Liquid Crystal Polymer (LCP) | Photo-Cross-Linkable | Liquid Crystal Alignment Layers | 6.3.1, 6.3.2 |

| Liquid Crystal Elastomer (LCE) | Light-Responsive Actuation | Smart Materials, Soft Robotics | 6.2.3 (subsection) |

| Self-Assembled Structures | Hierarchical Organization | Bio-Inspired Materials, Drug Delivery | 6.4 |

Biosynthetic Pathways and Enzymological Context of Cinnamic Acid Derivatives

Role of Cinnamic Acid Derivatives in Plant Metabolism

Cinnamic acid and its derivatives are fundamental components of plant metabolism, playing critical roles in growth, development, and defense. These compounds are derived from the phenylpropanoid pathway, which is one of the most important secondary metabolic routes in higher plants.

Integration into Shikimate and Phenylpropanoid Pathways

The journey to cinnamic acid begins with the shikimate pathway, a primary metabolic route that produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine serves as the precursor for the phenylpropanoid pathway. This pathway is a major source of a wide variety of phenolic compounds in plants, including flavonoids, lignans, and stilbenes. The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine to yield cinnamic acid.

The phenylpropanoid pathway is a complex network of enzymatic reactions that converts cinnamic acid into a multitude of essential compounds. These include lignin, a key structural component of plant cell walls, as well as pigments, UV protectants, and defense compounds.

Enzymatic Conversions in Hydroxycinnamic Acid Biosynthesis

Following its synthesis, cinnamic acid undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids. A key initial step is the conversion of cinnamic acid to p-coumaric acid, catalyzed by the enzyme cinnamic acid 4-hydroxylase (C4H). This reaction is a critical control point in the phenylpropanoid pathway.

Further enzymatic modifications of p-coumaric acid lead to the formation of other important hydroxycinnamic acids such as caffeic acid, ferulic acid, and sinapic acid. These reactions are catalyzed by a suite of enzymes including hydroxylases and O-methyltransferases. These hydroxycinnamic acids can then be further metabolized into a diverse array of plant products.

Research on Cinnamic Acid 4-Hydroxylase (C4H)

Cinnamic acid 4-hydroxylase (C4H) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the first oxidative step. It is a cytochrome P450-dependent monooxygenase, specifically belonging to the CYP73 family of cytochromes P450.

Functional Expression and Characterization of C4H

C4H has been functionally expressed and characterized in numerous plant species. Studies involving the expression of C4H in heterologous systems, such as yeast and E. coli, have been instrumental in elucidating its function. These studies have confirmed that C4H is a membrane-bound protein, typically localized to the endoplasmic reticulum. The functional expression of C4H has also been crucial for detailed biochemical and kinetic analyses.

Enzyme Kinetics and Substrate Specificity of C4H

Kinetic studies of C4H from various plant sources have revealed its high affinity and specificity for trans-cinnamic acid. The enzyme exhibits typical Michaelis-Menten kinetics. The table below summarizes the kinetic parameters of C4H from different plant species.

| Plant Species | K_m (µM) for trans-cinnamic acid | V_max (units/mg protein) |

| Arabidopsis thaliana | 1.5 - 4.0 | Not consistently reported |

| Populus trichocarpa (Poplar) | 2.5 | 1.2 nkat/mg |

| Petroselinum crispum (Parsley) | 6.7 | 0.15 pkat/mg |